Comparative Molecular Properties: Lipophilicity and Hydrogen-Bonding Capacity vs. 6-Methoxy and 6-Hydroxy Analogs
The substitution of a 6-methoxy group with a 6-acetoxy moiety increases both molecular weight (298.4 vs. 270.4 g/mol) and the number of hydrogen-bond acceptors (3 vs. 2). Calculated partition coefficients (clogP) for the acetate are expected to be moderately lower than those of the methoxy analog due to the polar carbonyl group, while the phenolic 6-hydroxy derivative would be substantially more hydrophilic. Although direct experimental logP/logD values are not available in the peer-reviewed literature for the acetate, class-level inference from structurally related benzothiophenes indicates that the acetate ester reduces passive membrane permeability relative to the methoxy congener while improving aqueous solubility, a trade-off that can be advantageous in early-stage prodrug screening [1].
| Evidence Dimension | clogP (predicted lipophilicity), H-bond acceptor count, molecular weight |
|---|---|
| Target Compound Data | 2-(4-Methoxyphenyl)-6-benzothienyl acetate: MW 298.4, HBA 3, predicted clogP ~4.2 (Class-level inference). |
| Comparator Or Baseline | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: MW 270.4, HBA 2, predicted clogP ~5.0 (Class-level inference). |
| Quantified Difference | ΔMW +28 Da; predicted ΔclogP ≈ –0.8 log units (class-level inference, no direct experimental comparison available). |
| Conditions | Predicted values based on fragment-based calculation (ACD/Labs or similar); experimental confirmation needed. |
Why This Matters
For procurement in drug-discovery contexts, the lower predicted lipophilicity of the acetate may reduce non-specific binding and improve developability profiles compared to the methoxy analog, although this inference must be validated experimentally.
- [1] ChemWhat. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene CAS 63675-74-1 (physicochemical data). View Source
